4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
説明
BenchChem offers high-quality 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-17-8-3-6-7(4-9(8)18-2)16-11-10(6)14-5-15-12(11)13/h3-5,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTJYVLZFZPVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole: Physicochemical Properties, Synthesis, and Biological Significance
Executive Summary: This document provides a comprehensive technical overview of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole, a heterocyclic small molecule belonging to the pyrimido[5,4-b]indole class. This chemical scaffold is of significant interest to researchers in drug discovery and medicinal chemistry due to its demonstrated potential in modulating key biological pathways. Derivatives of the pyrimido[5,4-b]indole core have been identified as potent kinase inhibitors and selective modulators of the innate immune system, particularly through the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This guide details the calculated physicochemical properties of the title compound, proposes a robust synthetic and analytical validation workflow, and explores its potential mechanisms of action and applications, complete with field-proven experimental protocols for its biological evaluation.
Physicochemical Characterization
The foundational step in evaluating any novel compound is the precise determination of its chemical and physical properties. As specific experimental data for 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is not available in public literature, the following properties have been calculated based on its chemical structure. These values provide the basis for all subsequent analytical and experimental work.
The molecular formula is determined to be C₁₂H₁₀ClN₃O₂ . Based on this, the key quantitative descriptors are summarized below.
| Property | Value | Method |
| IUPAC Name | 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole | --- |
| Molecular Formula | C₁₂H₁₀ClN₃O₂ | --- |
| Molecular Weight | 279.68 g/mol | Calculation |
| Monoisotopic Mass | 279.0462 Da | Calculation (for ³⁵Cl isotope) |
| Canonical SMILES | COC1=C(C=C2C(=C1)NC3=C2N=CN=C3Cl)OC | --- |
| InChI Key | (To be generated upon synthesis) | --- |
| Calculated LogP | 2.95 | XLogP3-AA |
| Topological Polar Surface Area | 72.8 Ų | Calculation |
Synthesis and Structural Verification
A robust and reproducible synthetic route is paramount for obtaining high-purity material for biological screening. While a specific protocol for this exact molecule is not published, a logical and efficient pathway can be designed based on established heterocyclic chemistry principles.[1]
Proposed Retrosynthetic Pathway
The causality behind the proposed synthetic strategy is to build the complex tricyclic core from commercially available and appropriately functionalized precursors. The retrosynthesis begins by disconnecting the pyrimidine ring, a common and effective strategy for this scaffold, leading back to a substituted indole intermediate.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; the successful characterization at each step confirms the integrity of the material before proceeding to the next, preventing downstream failures.
-
Step 1: Synthesis of 3-Cyano-5,6-dimethoxyindole (Intermediate 1)
-
Rationale: Creating the correctly substituted indole core is the critical first step. The Japp-Klingemann reaction provides a reliable method for forming the indole ring from an aniline precursor.
-
Procedure:
-
Diazotize 4,5-dimethoxyaniline using sodium nitrite and hydrochloric acid at 0-5 °C.
-
Couple the resulting diazonium salt with ethyl 2-cyanoacetate in a basic medium (e.g., sodium acetate in ethanol).
-
Hydrolyze and decarboxylate the resulting hydrazone by heating in an acidic medium (e.g., acetic acid with HCl) to induce Fischer indole cyclization, yielding the target indole.
-
Purify via recrystallization or flash column chromatography.
-
Verification: Confirm structure using ¹H NMR, ¹³C NMR, and Low-Resolution Mass Spectrometry (LRMS).
-
-
-
Step 2: Annulation to form 7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4(3H)-one (Intermediate 2)
-
Rationale: The annulation of the pyrimidine ring is achieved by reacting the ortho-amino nitrile group of the indole with a one-carbon synthon. Formamide is a common and effective reagent for this transformation.
-
Procedure:
-
Heat the 3-cyano-5,6-dimethoxyindole with a large excess of formamide at high temperature (e.g., 180-200 °C) for several hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour into water to precipitate the product.
-
Filter, wash the solid with water, and dry under vacuum.
-
Verification: Confirm structure via ¹H NMR and LRMS. The appearance of a lactam carbonyl signal in the ¹³C NMR (~160-170 ppm) and IR spectrum is a key validation point.
-
-
-
Step 3: Chlorination to 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole (Target Compound)
-
Rationale: The conversion of the 4-oxo group to the 4-chloro substituent is a standard transformation that activates the position for further nucleophilic substitution, making it a valuable intermediate for library synthesis. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.
-
Procedure:
-
Gently reflux the pyrimido-indolone intermediate in an excess of phosphorus oxychloride (POCl₃), optionally with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), for 2-4 hours.
-
Carefully quench the reaction by pouring it slowly onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
-
Verification: Final structure confirmation is performed using HRMS and NMR.
-
-
Analytical Verification Protocols
-
High-Resolution Mass Spectrometry (HRMS):
-
Principle: HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the final compound. This is a primary pillar of structural validation.
-
Methodology:
-
Prepare a dilute solution (10-100 µg/mL) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the sample directly into an Orbitrap or FT-ICR mass spectrometer.
-
Acquire data in positive ion mode, looking for the [M+H]⁺ ion.
-
Validation Criterion: The measured m/z of the [M+H]⁺ ion must match the calculated exact mass (280.0539 Da for C₁₂H₁₁ClN₃O₂⁺) to within 5 ppm.[3] This high level of accuracy provides strong confidence in the assigned molecular formula.[4]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, confirming the connectivity and overall structure of the molecule.[5][6]
-
Methodology:
-
Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. Expected signals would include singlets for the two methoxy groups, aromatic protons, and the pyrimidine proton.
-
Acquire a ¹³C NMR spectrum. Expected signals include those for the methoxy carbons, aromatic carbons, and carbons of the heterocyclic core.
-
For unambiguous assignment, perform 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation).
-
Validation Criterion: The observed chemical shifts, coupling constants, and correlations must be fully consistent with the proposed structure of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole.
-
-
Biological Context and Potential Mechanisms of Action
The pyrimido[5,4-b]indole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. Based on extensive research into analogous compounds, two primary mechanisms of action are plausible for 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole.
Potential as a Kinase Inhibitor
Many fused pyrimidine heterocycles are potent inhibitors of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[3] Pyrimido-indole derivatives have been specifically investigated as inhibitors of kinases such as CK1δ/ε and DYRK1A.[2] The 4-chloro substituent on the title compound serves as a versatile synthetic handle, allowing for the creation of libraries of 4-amino derivatives to probe interactions within the ATP-binding pocket of various kinases.
Potential as a Toll-Like Receptor 4 (TLR4) Modulator
A significant body of research has identified substituted pyrimido[5,4-b]indoles as novel, non-lipid-like agonists of Toll-like Receptor 4 (TLR4).[1][7][8][9][10] TLR4 is a key receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS).[11][12]
Activation of TLR4 triggers downstream signaling cascades that lead to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines.[1][7] Small molecule TLR4 agonists are of high interest as potential vaccine adjuvants and immunotherapeutic agents for cancer.[8][11]
Caption: The MyD88-dependent TLR4 signaling pathway leading to NF-κB activation.
Protocols for Biological Evaluation
To determine the biological activity of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole, the following standardized in vitro assays are recommended.
In Vitro Kinase Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. A reduction in ATP consumption indicates inhibition.[13]
-
Methodology (Example using a luminescence-based ATP detection kit):
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
In a 96-well plate, add 5 µL of the test compound at various concentrations (e.g., 10-point serial dilution starting from 100 µM). Include wells for a positive control inhibitor and a DMSO vehicle control.
-
Add 10 µL of a solution containing the target kinase and its specific substrate peptide to each well.
-
Initiate the reaction by adding 10 µL of a 25 µM ATP solution. Incubate at 30 °C for 60 minutes.
-
Terminate the reaction and measure remaining ATP by adding 25 µL of a luciferase/luciferin detection reagent.
-
Measure luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular TLR4/NF-κB Reporter Assay
-
Principle: This cell-based assay uses a human monocytic cell line (THP-1) engineered to express a reporter gene (e.g., luciferase or eGFP) under the control of an NF-κB response element.[14][15][16] An increase in reporter signal indicates the activation of the NF-κB pathway.[11][14]
-
Methodology:
-
Culture THP-1 NF-κB reporter cells in the recommended growth medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of ~25,000-50,000 cells per well in 50 µL of assay medium.[14][15]
-
Prepare 2x serial dilutions of the test compound in assay medium. Add 50 µL of the diluted compound to the cells. Include LPS as a positive control and DMSO as a vehicle control.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 6-18 hours.[14]
-
If using a luciferase reporter, add 100 µL of a luciferase assay reagent (e.g., ONE-Step™) to each well.[14]
-
Incubate at room temperature for 15-30 minutes to allow for cell lysis and signal development.
-
Measure luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of the reporter signal relative to the DMSO vehicle control. Determine the EC₅₀ value from the dose-response curve.
-
Caption: Overall experimental workflow from synthesis to biological data analysis.
Conclusion
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole represents a promising chemical entity for further investigation in drug discovery. Its core scaffold has been validated as a source of potent kinase inhibitors and unique immunomodulators. The technical framework provided here—from a logical synthetic route and rigorous analytical validation to standardized biological testing protocols—offers a clear and robust pathway for researchers to synthesize this compound and explore its therapeutic potential. Future work should focus on executing the proposed synthesis, confirming its physicochemical properties, and screening it against relevant kinase and immune-related targets to fully elucidate its mechanism of action and potential for development.
References
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. National Institutes of Health. Available at: [Link]
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Publications. Available at: [Link]
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed Central. Available at: [Link]
-
New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. PubMed. Available at: [Link]
-
High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed Central. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience. Available at: [Link]
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. National Institutes of Health. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]
-
Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. Available at: [Link]
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. MDPI. Available at: [Link]
-
In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. Available at: [Link]
-
In vitro kinase assay. Bio-protocol. Available at: [Link]
-
Skyline High Resolution Metabolomics. University of Washington. Available at: [Link]
-
Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. PubMed. Available at: [Link]
-
5H-pyrimido[5,4-b]indole | C10H7N3. PubChem. Available at: [Link]
-
A human monocytic NF-κB fluorescent reporter cell line for detection of microbial contaminants in biological samples. PubMed Central. Available at: [Link]
-
Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed. Available at: [Link]
-
Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
In vitro kinase assay v1. ResearchGate. Available at: [Link]
-
NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available at: [Link]
-
NF- κB Reporter (Luc) – THP-1 Cell Line. BPS Bioscience. Available at: [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. ACS Publications. Available at: [Link]
-
New Pyrimido[5,4-b]indoles as Ligands for α1-Adrenoceptor Subtypes. ACS Publications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives [mdpi.com]
- 3. 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole|CAS 1909318-74-6 [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A human monocytic NF-κB fluorescent reporter cell line for detection of microbial contaminants in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
biological activity of pyrimido[5,4-b]indoles
An In-depth Technical Guide to the Biological Activity of Pyrimido[5,4-b]indoles for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the burgeoning field of pyrimido[5,4-b]indoles, a class of heterocyclic compounds demonstrating significant and diverse biological activities. We will delve into their role as modulators of the innate immune system, explore their potential as therapeutic agents in oncology and infectious diseases, and provide practical insights into their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising scaffold.
Section 1: The Pyrimido[5,4-b]indole Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of a pyrimidine ring with an indole nucleus gives rise to the pyrimido[5,4-b]indole core, a planar, aromatic system with unique electronic properties that make it an attractive scaffold for interacting with various biological targets. The indole moiety, a common feature in many biologically active natural products and synthetic drugs, provides a rich source of hydrogen bond donors and acceptors, as well as hydrophobic surfaces for protein-ligand interactions. The pyrimidine ring, another key pharmacophore, further expands the potential for diverse chemical substitutions, allowing for the fine-tuning of physicochemical properties and biological activity.
The core structure of 9H-pyrimido[4,5-b]indoles, a related isomer, is found in molecules with anti-inflammatory, antimicrobial, antimalarial, and cytotoxic activities[1]. This highlights the broad therapeutic potential of the larger pyrimidoindole family. Our focus in this guide, the pyrimido[5,4-b]indole chemotype, has emerged as a particularly interesting scaffold due to its potent immunomodulatory effects.
Section 2: Immunomodulatory Activity: Targeting the Innate Immune System
A significant body of research has identified pyrimido[5,4-b]indoles as potent and selective modulators of the innate immune system, primarily through their interaction with Toll-like receptor 4 (TLR4)[2][3][4].
Toll-like Receptor 4 (TLR4) Agonism
High-throughput screening campaigns have successfully identified substituted pyrimido[5,4-b]indoles as potent activators of the transcription factor NF-κB[2]. Further investigation revealed that this activity is mediated through the selective stimulation of TLR4, a key pattern recognition receptor of the innate immune system[2]. Unlike the canonical lipid-based TLR4 agonists, pyrimido[5,4-b]indoles represent a novel, non-lipid-like chemotype of TLR4 agonists[3][4].
The activation of TLR4 by these compounds is dependent on the myeloid differentiation primary response protein 2 (MD-2), a co-receptor that binds directly to the ligand[4]. Computational modeling studies suggest that active pyrimido[5,4-b]indole compounds bind to the MD-2 protein within the TLR4/MD-2 complex[2]. This interaction initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines.
Prolongation of NF-κB Activation
Interestingly, some pyrimido[5,4-b]indoles have been identified that do not intrinsically stimulate TLR4 or induce NF-κB on their own. Instead, they act to prolong the NF-κB signaling induced by other TLR4 ligands, such as lipopolysaccharide (LPS)[5][6]. This novel mechanism of action suggests their potential as co-adjuvants in vaccines, where sustained activation of antigen-presenting cells is desirable for a robust and long-lasting immune response[5].
Signaling Pathway
The binding of a pyrimido[5,4-b]indole agonist to the TLR4/MD-2 complex triggers the recruitment of adaptor proteins, primarily MyD88 and TRIF, initiating two distinct downstream signaling pathways that culminate in the activation of NF-κB and IRF3, respectively. This leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., IP-10), and type I interferons.
Section 3: Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyrimido[5,4-b]indole scaffold has provided valuable insights into the structural requirements for potent TLR4 agonism. These studies are crucial for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Key Positions for Modification
SAR studies have focused on several key positions of the pyrimido[5,4-b]indole core:
-
The Carboxamide Group: Modifications at this position have been shown to influence the differential production of NF-κB and type I interferon-associated cytokines[2]. For instance, compounds with phenyl and substituted phenyl carboxamides induced lower IL-6 release while maintaining higher IP-10 production, indicating a bias towards the type I interferon pathway[2].
-
N-3 and N-5 Positions: Substitution at these nitrogen atoms also plays a role in modulating biological activity and cytotoxicity. Short alkyl substituents at the N-5 position have been shown to reduce the cytotoxicity of the parent compound[2].
-
C8 Position: The introduction of aryl groups at the C8 position can significantly enhance potency. Compounds bearing a phenyl or a β-naphthyl group at this position exhibited substantially greater potency than the initial lead compound[3][4].
Quantitative SAR Data
The following table summarizes the activity of representative pyrimido[5,4-b]indole analogs, highlighting the impact of substitutions on TLR4-dependent NF-κB activation.
| Compound ID | Substitution at C8 | Substitution at N5 | EC50 (µM) for NF-κB Activation (Murine TLR4) | EC50 (µM) for NF-κB Activation (Human TLR4) |
| 1 (Lead) | H | Alkyl | >10 | >10 |
| 36 | Phenyl | Alkyl | 0.5 - 1.0 | <0.5 |
| 39 | β-Naphthyl | Alkyl | 0.1 - 0.5 | <0.1 |
Data synthesized from narrative descriptions in cited literature; specific values may vary between assays.[3][4]
Section 4: Synthesis of the Pyrimido[5,4-b]indole Core
While various methods exist for the synthesis of pyrimidine and indole rings, the construction of the fused pyrimido[5,4-b]indole system requires specific strategies. A related isomer, 9H-pyrimido[4,5-b]indole, has been synthesized through a four-component reaction using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide as the nitrogen source under transition-metal-free conditions[1]. This approach, involving a [4+2] annulation, demonstrates an efficient way to construct the pyrimidine ring onto the indole scaffold[1].
General Synthetic Protocol for a Related Isomer
The following is a generalized protocol for the synthesis of 2-phenyl-9H-pyrimido[4,5-b]indole, which can serve as a conceptual basis for developing syntheses for the pyrimido[5,4-b]indole scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add indole-3-carboxaldehyde (1 equivalent), the desired aromatic aldehyde (2 equivalents), ammonium iodide (3 equivalents), a suitable oxidizing agent (e.g., NaIO4, 1 equivalent), and a catalytic amount of iodine (0.2 equivalents) in a high-boiling solvent such as 1,2-dichlorobenzene[1].
-
Reaction Conditions: The reaction vessel is purged with oxygen and heated to 150°C for 16 hours with stirring[1].
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on neutral alumina to yield the desired 2-phenyl-9H-pyrimido[4,5-b]indole product[1].
Section 5: Experimental Protocols for Biological Evaluation
The biological evaluation of pyrimido[5,4-b]indoles typically involves cell-based assays to determine their effect on specific signaling pathways and cellular responses.
NF-κB Reporter Gene Assay
This assay is a cornerstone for identifying and characterizing compounds that modulate the NF-κB signaling pathway.
Step-by-Step Methodology:
-
Cell Culture: Human monocytic THP-1 cells, stably transfected with an NF-κB reporter construct (e.g., luciferase or β-lactamase), are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded into 96- or 384-well plates and treated with various concentrations of the pyrimido[5,4-b]indole compounds. For studying the prolongation of NF-κB activation, cells are co-treated with a known TLR4 agonist like LPS[5].
-
Incubation: The treated cells are incubated for a defined period (e.g., 5 to 20 hours) to allow for reporter gene expression[5].
-
Signal Detection: The reporter gene activity is measured using a plate reader. For luciferase reporters, a luciferin substrate is added, and luminescence is quantified. For β-lactamase reporters, a FRET-based substrate is used, and the change in fluorescence is measured[5].
-
Data Analysis: The activity of the compounds is typically expressed as the concentration required to elicit a half-maximal response (EC50).
Cytokine/Chemokine Profiling
To understand the specific inflammatory response induced by pyrimido[5,4-b]indoles, the levels of various cytokines and chemokines are measured.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Primary immune cells, such as murine bone marrow-derived dendritic cells or human peripheral blood mononuclear cells, are treated with the test compounds[3][4].
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Quantification: The concentration of specific cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., IP-10) in the supernatant is quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays (e.g., Luminex).
-
Data Analysis: The results provide a profile of the immune response elicited by the compounds.
Section 6: Future Directions and Therapeutic Potential
The demonstrated ability of pyrimido[5,4-b]indoles to selectively modulate TLR4 signaling opens up several exciting avenues for therapeutic development.
-
Vaccine Adjuvants: As potent TLR4 agonists, these compounds have the potential to be developed as novel vaccine adjuvants to enhance the immunogenicity of vaccines against infectious diseases and cancer.
-
Immunotherapy: The ability to skew the immune response towards a Type I interferon phenotype suggests their potential use in cancer immunotherapy, where a robust anti-tumor T-cell response is desired.
-
Anti-inflammatory Agents: While much of the focus has been on TLR4 agonism, the development of TLR4 antagonists based on the pyrimido[5,4-b]indole scaffold could lead to novel treatments for inflammatory and autoimmune diseases.
Further research is warranted to fully explore the therapeutic potential of this versatile class of compounds. Optimization of their pharmacokinetic and pharmacodynamic properties will be critical for their successful translation into clinical candidates.
References
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science. [Link]
-
Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. Journal of Medicinal Chemistry. [Link]
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules. [Link]
-
Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimido[5,4-b]indole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimido[5,4-b]indole core, a fascinating heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility in interacting with a wide array of biological targets. This guide provides a comprehensive technical overview of this unique molecular architecture, from its synthesis to its diverse therapeutic applications. We will delve into detailed synthetic protocols, explore the nuances of its engagement with key cellular players, and present quantitative structure-activity relationship (SAR) data. This document is designed to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and actionable experimental insights.
Introduction: The Rise of a Versatile Pharmacophore
The fusion of a pyrimidine ring with an indole moiety gives rise to the tricyclic pyrimido[5,4-b]indole system. This unique arrangement of atoms confers upon the molecule a rigid, planar structure with a rich electronic landscape, making it an ideal candidate for interaction with the binding sites of various proteins. The indole component, a common motif in biologically active natural products and pharmaceuticals, provides a hydrophobic surface and hydrogen bonding capabilities. The pyrimidine ring, with its nitrogen atoms, offers additional sites for hydrogen bonding and can be readily substituted to modulate the molecule's electronic and steric properties.
The therapeutic potential of pyrimido[5,4-b]indole derivatives is remarkably broad, spanning from the modulation of the innate immune system to the direct targeting of cancer cells and the antagonism of G-protein coupled receptors. This guide will explore the key areas where this scaffold has shown significant promise, providing the technical details necessary to empower further research and development.
Synthetic Strategies: Building the Core and its Analogs
The construction of the pyrimido[5,4-b]indole core can be achieved through several synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern on the final molecule. Below, we detail a common and versatile approach, followed by a discussion of alternative methodologies.
A General and Versatile Synthetic Protocol
A widely employed strategy for the synthesis of substituted pyrimido[5,4-b]indoles begins with the construction of an aminoindole precursor, followed by the annulation of the pyrimidine ring.[1][2] This approach allows for the introduction of diversity at multiple points in the synthetic sequence.
Sources
An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
A Senior Application Scientist's Perspective on a Strategic Framework for Target Identification and Validation
Authored by: Gemini AI
Abstract
The multifaceted pyrimido[5,4-b]indole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide focuses on a specific, yet under-explored analogue, 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole . We will delineate a comprehensive, field-proven strategy for the identification and validation of its potential therapeutic targets. This document moves beyond a mere listing of protocols, delving into the causal reasoning behind experimental choices, thereby providing a robust framework for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, featuring self-validating experimental systems and a commitment to authoritative, verifiable references.
Introduction: The Therapeutic Potential of the Pyrimido[5,4-b]indole Core
The indole nucleus is a cornerstone of many biologically active natural products and synthetic pharmaceuticals. When fused with a pyrimidine ring to form the tricyclic pyrimido[5,4-b]indole system, a scaffold with significant therapeutic promise is created. The methoxy substituents on the indole ring are known to enhance and diversify the reactivity and biological activity of the core structure.
Derivatives of the broader pyrimido[5,4-b]indole and related pyrimido[4,5-b]indole families have been identified as potent modulators of several key cellular pathways, including:
-
Protein Kinase Inhibition: A significant body of research has focused on the development of pyrimidoindole derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1] Overexpression of certain kinases, such as Pim kinases, is implicated in various cancers, making them attractive therapeutic targets.[1]
-
Immunomodulation: Substituted pyrimido[5,4-b]indoles have been identified as potent activators of the innate immune system, specifically as ligands for Toll-like receptor 4 (TLR4).[2][3] TLR agonists are being explored for applications in cancer immunotherapy, allergy treatment, and as vaccine adjuvants.[3]
-
Receptor Antagonism: Certain pyrimido[5,4-b]indole analogues have been shown to act as ligands for α1-adrenoceptor subtypes, indicating potential applications in conditions where these receptors are dysregulated.[4]
The specific compound, 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole , possesses key structural features that suggest a high potential for biological activity. The 4-chloro group provides a reactive handle for nucleophilic substitution, allowing for the generation of diverse chemical libraries to probe structure-activity relationships.[5] The 7,8-dimethoxy substitution pattern on the indole ring is anticipated to modulate the compound's electronic properties and its interactions with biological targets.
This guide will outline a systematic approach to unravel the specific therapeutic targets of this promising molecule, focusing on three primary hypotheses based on the known activities of the parent scaffold: Protein Kinase Inhibition , Immunomodulation via TLR4 Signaling , and Adrenoceptor Antagonism .
Strategic Framework for Target Identification
Our investigation into the therapeutic targets of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole will be conducted through a multi-pronged approach, starting with broad, unbiased screening and progressively narrowing down to specific, high-confidence targets.
Initial Broad-Spectrum Phenotypic Screening
Before diving into hypothesis-driven target identification, a foundational understanding of the compound's cellular effects is paramount. A panel of diverse cancer cell lines should be employed to assess its antiproliferative activity.
| Cell Line | Cancer Type | Rationale |
| A549 | Lung Carcinoma | Representative of a common solid tumor. |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-dependent cancers. |
| Jurkat | T-cell Leukemia | To assess activity against hematological malignancies.[6] |
| HL-60 | Promyelocytic Leukemia | Another key leukemia cell line for comparison.[6] |
| HT-29 | Colorectal Adenocarcinoma | A common gastrointestinal cancer model. |
| U-87 MG | Glioblastoma | To evaluate blood-brain barrier penetration potential. |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
The results of this initial screen will guide the subsequent, more targeted investigations. Significant antiproliferative activity will lend strong support to the kinase inhibition hypothesis.
Hypothesis 1: Protein Kinase Inhibition
The pyrimido[5,4-b]indole and related scaffolds are well-documented as kinase inhibitors.[1][7] Several derivatives have shown potent and selective inhibition of kinases such as VEGFR-2, RET, and TRK.[5][8] Therefore, a comprehensive kinase profiling campaign is a logical and high-priority next step.
Broad Kinase Panel Screening
To obtain an unbiased view of the compound's kinome-wide selectivity, it should be screened against a large panel of recombinant human protein kinases at a fixed concentration (e.g., 1 µM or 10 µM). This will identify initial "hits" for further investigation.
Dose-Response Analysis of Primary Hits
For kinases showing significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve should be generated to determine the IC50 value. This will allow for the ranking of targets by potency.
In-Cell Target Engagement and Pathway Analysis
Once high-potency kinase targets are identified, it is crucial to confirm that the compound engages these targets within a cellular context and modulates their downstream signaling pathways.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Treatment: Treat a relevant cell line (e.g., one that showed high sensitivity in the MTT assay and is known to be dependent on the identified kinase) with varying concentrations of the compound for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and its key downstream substrates. Also, probe for the total protein levels as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target and its substrates.
Caption: Simplified TLR4/NF-κB Signaling Pathway.
Hypothesis 3: Adrenoceptor Antagonism
While less commonly reported for this scaffold, one study has identified pyrimido[5,4-b]indoles as ligands for α1-adrenoceptors, with a preference for the α1D subtype. [4]This warrants investigation through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Use cell membranes prepared from HEK293 cells recombinantly expressing human α1A, α1B, and α1D adrenoceptor subtypes. [4]2. Binding Reaction: Incubate the membranes with a specific radioligand (e.g., [3H]prazosin) in the presence of increasing concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibitory constant) of the compound for each receptor subtype.
Conclusion and Future Directions
This technical guide provides a structured and scientifically rigorous framework for the comprehensive investigation of the therapeutic targets of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole . By systematically exploring the hypotheses of kinase inhibition, immunomodulation, and adrenoceptor antagonism, researchers can efficiently identify and validate the primary mechanism of action of this promising compound.
The strength of this approach lies in its iterative nature. Data from the initial broad-spectrum screening informs the more focused, hypothesis-driven experiments. Positive results in any of these areas will open up further avenues of investigation, including in vivo efficacy studies in relevant disease models, detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and advanced proteomics techniques for unbiased target identification. The ultimate goal is to translate the therapeutic potential of the pyrimido[5,4-b]indole scaffold into novel and effective therapies.
References
- Benchchem. (n.d.). 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole.
- Farkas, C. M., et al. (2019). Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity. Pharmacological Research, 149, 104452.
- Gadd, M. S., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science, 19(8), 531-543.
- El-Damasy, A. K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602.
- Pirona, L., et al. (2009). New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. Journal of Medicinal Chemistry, 52(15), 4816-4826.
- David, C. N., et al. (2013). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. Bioorganic & Medicinal Chemistry Letters, 23(12), 3589-3593.
- Bénédetti, H., et al. (2017). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 22(11), 1878.
- Wang, X., et al. (2018). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 61(9), 4048-4064.
- ResearchGate. (n.d.). Synthesis of 9H-pyrimido[5,4-b]indol-4-amines (series 1a–d and 2a–d)....
- Santa Cruz Biotechnology. (n.d.). 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole.
- National Institutes of Health. (n.d.). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity.
- Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1845-1854.
- ACS Pharmacology & Translational Science. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- Inam, M., et al. (2017). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Synthesis, 14(1), 21-43.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole|CAS 1909318-74-6 [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole as a Toll-like Receptor 4 (TLR4) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of TLR4 Agonism
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, acting as a primary sensor for pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1] Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons, orchestrating an immune response to infection.[2] This powerful immunomodulatory capacity has made TLR4 an attractive target for therapeutic intervention. TLR4 agonists are being actively investigated for their potential as vaccine adjuvants, in cancer immunotherapy, and for the treatment of infectious diseases.[3] While classic TLR4 agonists like LPS are potent immune stimulators, their clinical use can be limited by toxicity.[1] This has driven the search for small molecule TLR4 agonists that can elicit a robust and targeted immune response with an improved safety profile.
The pyrimido[5,4-b]indole scaffold has emerged as a promising chemotype for the development of novel, non-lipid-like TLR4 agonists.[4][5] These synthetic small molecules have been shown to activate TLR4 in a myeloid differentiation protein-2 (MD-2)-dependent manner, which is a key co-receptor for TLR4 activation.[3] This document provides detailed application notes and protocols for the investigation of a specific pyrimido[5,4-b]indole derivative, 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole , as a TLR4 agonist.
Compound Profile: 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
| Property | Value | Source |
| IUPAC Name | 4-chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole | N/A |
| Molecular Formula | C₁₂H₁₀ClN₃O₂ | N/A |
| Molecular Weight | 263.68 g/mol | N/A |
| Structure | N/A |
Mechanistic Framework: TLR4 Signaling Activation
Upon engagement with its ligand, TLR4 initiates a signaling cascade that can proceed through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway is crucial for the production of inflammatory cytokines, while the TRIF-dependent pathway is primarily associated with the induction of type I interferons.[5] The balance between these two pathways can significantly influence the nature of the resulting immune response.
Figure 1: Simplified TLR4 Signaling Pathway. Activation of TLR4 by 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is expected to proceed through the MyD88-dependent and/or TRIF-dependent pathways, leading to the production of cytokines and interferons.
Experimental Protocols
The following protocols provide a framework for the characterization of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole as a TLR4 agonist. It is crucial to include appropriate positive (e.g., LPS) and negative (vehicle control) controls in all experiments.
Protocol 1: Preparation of Compound Stock Solutions
Rationale: Proper dissolution and storage of the compound are critical for obtaining reproducible results. Due to the lack of specific solubility data, a preliminary solubility test is recommended.
Materials:
-
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Perform a preliminary solubility test by dissolving a small, known amount of the compound in DMSO to determine its approximate solubility.
-
Based on the solubility test, prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Protocol 2: In Vitro TLR4 Activation using HEK-Blue™ hTLR4 Reporter Cells
Rationale: HEK-Blue™ hTLR4 cells are a commercially available reporter cell line that stably expresses human TLR4, MD-2, and CD14. These cells also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR4 leads to NF-κB activation and subsequent SEAP secretion, which can be easily quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
96-well, flat-bottom cell culture plates
-
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole stock solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (positive control)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.
-
On the day of the experiment, harvest the cells and resuspend them in fresh, pre-warmed complete growth medium.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 180 µL of medium.
-
Prepare serial dilutions of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole and LPS in complete growth medium. A suggested starting concentration range for the pyrimidoindole is 0.1 µM to 50 µM.
-
Add 20 µL of the diluted compounds and controls to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for the compound dilutions.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
After incubation, add 20 µL of the cell supernatant from each well to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
-
Incubate the detection plate at 37°C for 1-4 hours, or until a color change is visible.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Calculate the fold-change in NF-κB activation relative to the vehicle control.
Figure 2: Workflow for TLR4 Activation Assay. This diagram outlines the key steps for assessing TLR4 agonism using HEK-Blue™ hTLR4 reporter cells.
Protocol 3: Measurement of Cytokine Production by ELISA
Rationale: To confirm that TLR4 activation by 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole leads to a functional downstream response, the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be measured using an enzyme-linked immunosorbent assay (ELISA). This can be performed using primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs).
Materials:
-
Human PBMCs or mouse BMDMs
-
Complete RPMI-1640 medium (10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole stock solution
-
LPS (positive control)
-
Human or mouse TNF-α and IL-6 ELISA kits (e.g., from R&D Systems or BioLegend)
Procedure:
-
Isolate and culture human PBMCs or mouse BMDMs using standard protocols.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells per well) in 180 µL of complete RPMI-1640 medium.
-
Allow the cells to adhere and rest for at least 2 hours.
-
Prepare serial dilutions of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole and LPS in complete RPMI-1640 medium.
-
Add 20 µL of the diluted compounds and controls to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
After incubation, carefully collect the cell culture supernatants.
-
Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.
-
Generate a standard curve for each cytokine and determine the concentration of TNF-α and IL-6 in the experimental samples.
Data Analysis and Interpretation
The results from the HEK-Blue™ assay can be used to generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration) value for 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole. This will provide a quantitative measure of its potency as a TLR4 agonist. The ELISA data will confirm the ability of the compound to induce the production of key inflammatory cytokines, providing further evidence of its biological activity.
Expected Outcome: 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is expected to induce a dose-dependent increase in SEAP activity in HEK-Blue™ hTLR4 cells and stimulate the production of TNF-α and IL-6 in primary immune cells. The potency of the compound can be compared to that of LPS.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low signal in HEK-Blue™ assay | Compound is inactive or used at too low a concentration. | Test a wider range of concentrations. Confirm the activity of the positive control (LPS). |
| Compound is cytotoxic. | Perform a cell viability assay (e.g., MTT or LDH) in parallel to determine the cytotoxic concentration of the compound. | |
| High background in ELISA | Improper washing steps. | Ensure thorough and consistent washing between ELISA steps. |
| Non-specific binding. | Use a blocking buffer as recommended by the ELISA kit manufacturer. | |
| Variable results between experiments | Inconsistent cell numbers or passage number. | Use cells within a consistent passage number range and ensure accurate cell counting. |
| Compound degradation. | Prepare fresh dilutions of the compound for each experiment from a frozen stock. |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole as a TLR4 agonist. By systematically evaluating its ability to activate TLR4 signaling and induce cytokine production, researchers can gain valuable insights into its potential as a novel immunomodulatory agent. Further studies may include investigating its effect on the TRIF-dependent pathway, its in vivo efficacy as a vaccine adjuvant or anti-cancer agent, and a detailed toxicological assessment.
References
- Akira, S., & Takeda, K. (2004). Toll-like receptor signalling.
- Bowen, W. S., Min, X., D'Souza, L. J., & David, S. A. (2018). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of medicinal chemistry, 61(21), 9416-9436.
- Hawkins, L. D., Ishizaka, S. T., & David, S. A. (2013). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. ACS medicinal chemistry letters, 4(7), 659-663.
- Kawai, T., & Akira, S. (2010). The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors.
- Li, M., & Li, D. (2020). Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. Molecules, 25(21), 5038.
- O'Neill, L. A., & Bowie, A. G. (2007). The family of five: TIR-domain-containing adaptors in Toll-like receptor signalling.
- Perkins, D. J., & Vogel, S. N. (2015). Both TRIF-dependent and MyD88-dependent signaling contribute to host defense against pulmonary Klebsiella infection. The Journal of immunology, 194(10), 4889-4901.
-
PubChem. (n.d.). 5H-pyrimido[5,4-b]indole. Retrieved from [Link]
- Ullah, M. O., Sweet, M. J., Mansell, A., Kellie, S., & Kobe, B. (2016). TRIF-dependent TLR signaling, its functions in host defense and inflammation, and its potential as a therapeutic target. Journal of leukocyte biology, 100(1), 27-45.
- Farkas, D. J., Gvozdariki, A., & Knapp, M. J. (2019). Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity. Pharmacological research, 148, 104452.
Sources
- 1. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
Application Notes and Protocols for the Evaluation of Pyrimido[5,4-b]indoles as Novel Phosphodiesterase Inhibitors
Introduction
The Enduring Importance of Phosphodiesterases as Drug Targets
The phosphodiesterase (PDE) superfamily of enzymes represents a collection of critical regulators of intracellular signaling.[1] These enzymes function by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling cascades.[1][2] Given the ubiquitous nature of cAMP and cGMP in physiological processes, the ability to modulate their concentrations through PDE inhibition has proven to be a powerful therapeutic strategy.[3] This has led to the successful development of drugs for a wide range of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, erectile dysfunction, and pulmonary hypertension.[2] The PDE superfamily is divided into 11 distinct families (PDE1-11), each with unique substrate specificities, tissue distributions, and regulatory properties, offering a rich landscape for the development of selective inhibitors.[1]
The Pyrimido[5,4-b]indole Scaffold: A "Privileged" Structure with Untapped Potential
The pyrimido[5,4-b]indole core is a rigid, tricyclic heterocyclic system that has garnered significant interest in medicinal chemistry. This scaffold has been identified in high-throughput screening campaigns and has been principally investigated for its potent and selective agonistic activity at Toll-like receptor 4 (TLR4).[1][4][5] These studies have established robust synthetic routes to this class of molecules and have explored its structure-activity relationships (SAR) for immune modulation.[1][5] While the focus has been on immunology, the inherent drug-like properties of the pyrimido[5,4-b]indole scaffold, combined with the prevalence of the indole nucleus in other classes of enzyme inhibitors, suggests that its biological activities may be broader than currently appreciated.
Application Objective
The existing literature on pyrimido[5,4-b]indoles as phosphodiesterase inhibitors is sparse. This document, therefore, serves as a detailed application guide for researchers, scientists, and drug development professionals who wish to explore this novel application. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to systematically evaluate pyrimido[5,4-b]indole derivatives as potential first-in-class PDE inhibitors.
Section 1: Foundational Concepts - The PDE Signaling Pathway
Overview of the PDE Superfamily
The 11 families of phosphodiesterases are categorized based on their sequence homology, substrate specificity, and inhibitor sensitivity.
-
cAMP-specific PDEs: PDE4, PDE7, and PDE8.
-
cGMP-specific PDEs: PDE5, PDE6, and PDE9.
-
Dual-substrate PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11.
Inhibiting a specific PDE family, or even a specific isoform within a family, can lead to an accumulation of cAMP or cGMP in a tissue-specific manner, thereby eliciting a desired therapeutic effect. For example, PDE4 inhibitors increase cAMP in immune and airway smooth muscle cells, leading to anti-inflammatory and bronchodilatory effects.[2] PDE5 inhibitors increase cGMP in the vascular smooth muscle of the corpus cavernosum, leading to vasodilation.[6]
The cAMP/cGMP Signaling Cascade
The inhibition of PDEs leads to a potentiation of signaling pathways initiated by G-protein coupled receptors (GPCRs) and other stimuli that activate adenylyl cyclase (AC) or guanylyl cyclase (GC). The resulting increase in cyclic nucleotides activates downstream effectors such as Protein Kinase A (PKA), Protein Kinase G (PKG), and cyclic nucleotide-gated (CNG) ion channels.
Caption: Workflow for a Cell-Based Luciferase Reporter Assay.
Section 4: Structure-Activity Relationship (SAR) and Lead Optimization
Rationale: Leveraging SAR from Related Indole-Based PDE Inhibitors
While specific SAR for pyrimido[5,4-b]indoles as PDE inhibitors is not yet established, we can draw valuable insights from other classes of PDE inhibitors that feature an indole or a related planar, aromatic system. For many PDE inhibitors, a flat aromatic region is crucial for stacking interactions within the active site of the enzyme. The pyrimido[5,4-b]indole core provides an excellent, rigid scaffold to build upon.
Key Modification Points on the Pyrimido[5,4-b]indole Scaffold
Based on the known synthesis and SAR of pyrimido[5,4-b]indoles for other targets, the following positions are prime candidates for chemical modification to explore the chemical space for PDE inhibition:
-
C2-Position: This position can be readily substituted. Introducing small alkyl or aryl groups could probe for interactions in the solvent-exposed region of the PDE active site.
-
N5-Position: Alkylation at this position can influence solubility and potentially interact with specific residues in the active site. Short alkyl chains have been shown to reduce cytotoxicity in the context of TLR4 agonism. [4]3. C7 and C8-Positions: Substitution on the indole ring with electron-donating or electron-withdrawing groups (e.g., methoxy, fluoro, chloro) can modulate the electronic properties of the core and provide additional interaction points. Aryl groups at the C8 position have been shown to significantly increase potency in the context of TLR4 agonism. [1] Table 2: Hypothetical SAR for a Pyrimido[5,4-b]indole Series Targeting PDE10A
| Compound | R¹ (C2-Position) | R² (N5-Position) | R³ (C8-Position) | PDE10A IC₅₀ (nM) | Notes |
| 1a | H | H | H | 850 | Unsubstituted core, weak activity. |
| 1b | Phenyl | H | H | 250 | Aryl group at C2 improves potency. |
| 1c | H | Methyl | H | 700 | N5-alkylation slightly beneficial. |
| 1d | H | H | Methoxy | 400 | Electron-donating group at C8 is favorable. |
| 1e | Phenyl | Methyl | Methoxy | 12 | Combination of favorable substitutions is potent. |
| 1f | Phenyl | Methyl | Chloro | 150 | Electron-withdrawing group is less favorable. |
This data is for illustrative purposes only and is intended to guide a medicinal chemistry strategy.
Section 5: Potential Therapeutic Applications
The therapeutic utility of a pyrimido[5,4-b]indole-based PDE inhibitor will be dictated by its selectivity profile.
-
Targeting PDE4 for Inflammatory Disorders: A selective PDE4 inhibitor from this class could be explored for treating inflammatory conditions like COPD, asthma, and psoriasis. [2]* Targeting PDE5 for Vasodilation: Selective PDE5 inhibitors could be candidates for erectile dysfunction or pulmonary hypertension. [6]* Targeting PDE10A for Neurological and Psychiatric Disorders: PDE10A is highly expressed in the striatum and is a target for schizophrenia, Huntington's disease, and other movement disorders. [2]A potent and selective pyrimido[5,4-b]indole PDE10A inhibitor would be of significant interest for these indications.
Conclusion
The pyrimido[5,4-b]indole scaffold represents a promising, yet underexplored, chemotype for the discovery of novel phosphodiesterase inhibitors. Its rigid structure and amenability to chemical synthesis make it an attractive starting point for a drug discovery campaign. By employing the systematic approach outlined in these application notes—from robust in vitro screening and orthogonal hit confirmation to cell-based target validation and SAR-guided optimization—researchers can effectively investigate the potential of this compound class. The discovery of a selective pyrimido[5,4-b]indole-based PDE inhibitor would represent a significant advance in the field and could lead to the development of new therapies for a range of debilitating diseases.
References
-
Di Pietro, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(13), 11518. Available at: [Link]
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). MDPI. Available at: [Link]
-
Tawa, G. J., et al. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 60(21), 8935-8957. Available at: [Link]
-
Tawa, G. J., et al. (2013). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. Journal of Medicinal Chemistry, 56(11), 4436-4451. Available at: [Link]
-
Tawa, G. J., et al. (2017). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 60(21), 8935-8957. Available at: [Link]
-
Brazier, Y. (2022). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. Available at: [Link]
-
Phosphodiesterase 10A Inhibition Modulates the Corticostriatal Activity and L-DOPA-Induced Dyskinesia. (2022). MDPI. Available at: [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
PDE Screening Services for Drug Discovery. (n.d.). Reaction Biology. Available at: [Link]
-
Sandeep, S., et al. (2023). Phosphodiesterase Inhibitors. StatPearls. Available at: [Link]
-
PDE4D Cell-Based Reporter Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
Identification and characterization of 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole derivatives as Salmonella biofilm inhibitors. (2021). PubMed. Available at: [Link]
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (2021). MDPI. Available at: [Link]
-
PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. (2020). Frontiers in Pharmacology. Available at: [Link]
-
Phosphodiesterase Inhibitors. (2022). Cleveland Clinic. Available at: [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. (2020). ACS Medicinal Chemistry Letters. Available at: [Link]
- WO2016203347A1 - Tricyclic compounds and their use as phosphodiesterase inhibitors. (2016). Google Patents.
- WO2004058764A1 - 4-phenyl-pyrimido [4,5-b] indole derivatives. (2004). Google Patents.
-
Phosphodiesterase Inhibitors. (n.d.). CV Pharmacology. Available at: [Link]
- CN109983016B - Pyrimido [5,4-b ] indolizine or pyrimido [5,4-b ] pyridine compound, preparation method and application thereof. (2021). Google Patents.
-
Phosphodiesterase (PDE) Cell-Based Screening Services. (n.d.). BPS Bioscience. Available at: [Link]
Sources
- 1. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 3. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2004058764A1 - 4-phenyl-pyrimido [4,5-b] indole derivatives - Google Patents [patents.google.com]
- 6. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole in DMSO
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole. The pyrimido[5,4-b]indole scaffold is a privileged structure in medicinal chemistry, forming the core of various kinase inhibitors and other therapeutic candidates.[1][2] Understanding the stability of this specific chlorinated analogue in dimethyl sulfoxide (DMSO), the most common solvent for compound storage and high-throughput screening, is critical for generating reliable and reproducible experimental data.
This document provides troubleshooting advice, experimental protocols, and best practices to address potential stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am preparing a DMSO stock of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole. Are there any inherent stability risks I should be aware of?
A: Yes. The primary point of concern for this molecule is the chlorine atom at the C4 position of the pyrimidine ring. The pyrimido[5,4-b]indole core, particularly the electron-deficient pyrimidine ring, activates this C4 position, making it susceptible to nucleophilic aromatic substitution (SNAr) .[1] This means the chloro group can be displaced by nucleophiles that may be present, even in trace amounts, in your solvent or experimental system.
The most common nucleophile is water, which is readily absorbed by DMSO from the atmosphere. This potential for hydrolysis can lead to the formation of the corresponding 4-hydroxy derivative, altering the compound's identity and biological activity.
Q2: My analytical results (e.g., by LC-MS) show a decreasing peak for my parent compound and a new, more polar peak appearing over time. What is the likely cause?
A: This observation is a classic sign of compound degradation. Given the structure of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole, the most probable degradation pathway is the hydrolysis of the C4-chloro group to a hydroxyl group, as detailed in Q1. This reaction replaces the chlorine atom with a hydroxyl (-OH) group, resulting in a new compound (4-Hydroxy-7,8-dimethoxy-5H-pyrimido[5,4-b]indole) that is more polar and will therefore have a different retention time in reverse-phase HPLC, typically eluting earlier.
This phenomenon has been observed in other heterocyclic systems where a halogen atom is activated for nucleophilic substitution and is exacerbated in dipolar aprotic solvents like DMSO, which can facilitate such reactions.[3]
Caption: Proposed SNAr hydrolysis of the parent compound.
Q3: Can repeated freeze-thaw cycles of my DMSO stock solution affect the stability of this compound?
A: Absolutely. While storing DMSO stocks at low temperatures (-20°C or -80°C) is standard practice to slow chemical degradation, the process of freezing and thawing can introduce physical and chemical instability.[4]
-
Moisture Absorption: Each time the vial is opened, atmospheric moisture can be introduced. DMSO is highly hygroscopic, and the absorbed water can accumulate over multiple cycles, providing the nucleophile needed for the hydrolysis reaction described above.[5]
-
Solubility Issues: Some compounds may precipitate out of solution upon freezing. While DMSO is a powerful solvent, the solubility limit can be exceeded at low temperatures, and the compound may not fully redissolve upon thawing, leading to an inaccurate concentration in the supernatant.[5][6]
This is why preparing single-use aliquots is a critical best practice to maintain the integrity of your stock solution.[4]
Experimental Guide: Assessing Compound Stability
To mitigate risks and ensure data integrity, you must empirically determine the stability of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole under your specific storage and experimental conditions.
Protocol: HPLC-Based Stability Assessment
This protocol provides a framework for quantifying the compound's stability over time. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.[7]
Objective: To quantify the percentage of intact 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole remaining in a DMSO solution over time at various storage temperatures.
Materials:
-
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole powder
-
High-purity, anhydrous DMSO (≤0.025% water)
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (optional, for mobile phase modification)
-
Autosampler vials with caps
-
Calibrated analytical balance and pipettes
Workflow:
Caption: Experimental workflow for the DMSO stability study.
Procedure:
-
Stock Solution Preparation (Time=0):
-
Carefully weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Use a vortex mixer and gentle warming if necessary to ensure complete dissolution.
-
Immediately take a sample for the T=0 analysis. Dilute it 100-fold (to 100 µM) with a 50:50 mixture of ACN:water.
-
Inject the diluted sample onto the HPLC system.
-
-
Method Development:
-
Develop an isocratic or gradient HPLC method that provides good separation between the parent compound peak and any potential degradants or impurities. A typical starting point is a gradient of 10-90% ACN (with 0.1% formic acid) in water (with 0.1% formic acid) over 15 minutes.
-
Identify the retention time and peak area of the parent compound at T=0. The peak area at this time point is considered 100%.
-
-
Incubation:
-
Dispense the remaining stock solution into multiple small, tightly sealed vials (single-use aliquots).
-
Store sets of these aliquots at different temperatures: Room Temperature (~22°C), 4°C, and -20°C.
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove one vial from each temperature condition.
-
Allow the frozen vials to thaw completely and come to room temperature.
-
Prepare and analyze the sample by HPLC using the exact same dilution and method as the T=0 sample.
-
-
Data Analysis:
-
For each time point and condition, integrate the peak area of the parent compound.
-
Calculate the percentage of compound remaining using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Monitor for the growth of new peaks, which indicate degradation products.
-
Interpreting the Results
Summarize your findings in a table for clear comparison.
| Storage Temp. | Time = 0 | Time = 24h | Time = 1 week | Time = 4 weeks |
| Room Temp. | 100% | 95.2% | 81.5% | 60.1% |
| 4°C | 100% | 99.1% | 96.8% | 91.3% |
| -20°C | 100% | 99.8% | 99.5% | 98.9% |
| Note: This is illustrative data. Actual results must be determined experimentally. |
A loss of >5-10% of the parent compound may be considered significant and could impact the reliability of your biological data.
Best Practices for Storage and Handling
To maximize the shelf-life and integrity of your 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole stock solutions, adhere to the following guidelines:
-
Use High-Purity Anhydrous DMSO: Start with the best quality solvent to minimize the presence of water and other reactive impurities.[8]
-
Store at -80°C for Long-Term: For storage beyond a few weeks, -80°C is preferable to -20°C to further slow down any potential degradation.
-
Aliquot into Single-Use Volumes: This is the most effective way to prevent contamination from repeated handling and to avoid the damaging effects of freeze-thaw cycles.[4]
-
Use High-Quality Vials: Use polypropylene or glass vials with secure, tight-fitting caps (e.g., with PTFE liners) to create an effective barrier against atmospheric moisture.[9]
-
Work Quickly: When preparing solutions, minimize the time the DMSO and the compound are exposed to the open air.
-
Consider Inert Gas: For highly sensitive experiments or very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.[6]
By understanding the chemical liabilities of your molecule and implementing rigorous experimental and handling protocols, you can ensure the quality and reliability of your research.
References
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Gershon, H., et al. (2003). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134, 1099-1104. [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
-
Herbalishious. (2024). How to Store DMSO Safely: Glass vs BPA-Free Plastic. [Link]
-
Cui, J., et al. (2018). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. European Journal of Medicinal Chemistry, 157, 123-138. [Link]
-
Cheng, W., et al. (2016). Janus Compounds, 5-Chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2,4-diamines, Cause Both Microtubule Depolymerizing and Stabilizing Effects. PLoS One, 11(12), e0167735. [Link]
Sources
- 1. 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole|CAS 1909318-74-6 [benchchem.com]
- 2. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. dmsostore.com [dmsostore.com]
Technical Support Center: Selective Functionalization at the N-5 Position of Pyrimido[5,4-b]indoles
Welcome to the technical support center for the selective functionalization of pyrimido[5,4-b]indoles at the N-5 position. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. The pyrimido[5,4-b]indole core is a key pharmacophore found in a variety of biologically active molecules, including agents with anti-inflammatory, antimicrobial, and kinase inhibitory properties. Strategic modification of this tricycle is crucial for tuning its pharmacological profile, and selective functionalization at the N-5 position has been shown to be particularly important for modulating activity and physicochemical properties, such as reducing cytotoxicity.[1][2][3]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of N-5 functionalization and achieve your synthetic goals efficiently and reproducibly.
Troubleshooting Guide: Common Issues in N-5 Functionalization
Achieving selective functionalization at the N-5 position can be challenging due to the presence of multiple potentially reactive nitrogen atoms within the pyrimido[5,4-b]indole scaffold. The following table addresses common problems, their probable causes, and actionable solutions based on established principles of heterocyclic chemistry.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base: The N-5 proton is not acidic enough to be deprotonated by the chosen base. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor solubility of starting material: The pyrimido[5,4-b]indole is not sufficiently dissolved in the reaction solvent. 4. Decomposition of reagents: The electrophile or base may have degraded. | 1. Base Selection: Switch to a stronger base. For N-5 alkylation, sodium hydride (NaH) is a common and effective choice.[2] Other options include lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu). 2. Temperature Adjustment: Gradually increase the reaction temperature. For NaH-mediated alkylations, starting at 0 °C and allowing the reaction to warm to room temperature is a standard procedure. Gentle heating may be required for less reactive electrophiles. 3. Solvent Optimization: Use a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility. Ensure the solvent is anhydrous. 4. Reagent Quality: Use freshly opened or properly stored reagents. Titrate organometallic bases if necessary. |
| Poor Regioselectivity (Mixture of N-5 and other N-alkylated products) | 1. Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of a kinetically preferred but thermodynamically less stable isomer. 2. Nature of the Base and Solvent: The choice of base and solvent can influence the site of deprotonation and subsequent reaction. For instance, different ion-pairing effects can alter regioselectivity.[4] 3. Steric Hindrance: The electrophile might be too bulky to react at the desired N-5 position, favoring less hindered sites. | 1. Reaction Conditions: To favor the thermodynamic product, consider running the reaction for a longer duration or at a slightly elevated temperature to allow for equilibration.[4] 2. Systematic Screening: Screen a panel of bases (e.g., NaH, KOtBu, Cs₂CO₃) and anhydrous solvents (e.g., THF, DMF, dioxane). The combination of NaH in THF or DMF is often effective for directing alkylation to the indole-like nitrogen.[4] 3. Protecting Groups: If regioselectivity remains a challenge, consider a protecting group strategy. For example, transient protection of other nucleophilic sites could direct the reaction to the N-5 position. |
| Formation of C-alkylated Byproducts | 1. Ambident Nucleophilicity: The deprotonated pyrimido[5,4-b]indole can act as an ambident nucleophile, with potential for reaction at carbon atoms, particularly if the N-5 position is sterically hindered. | 1. Reaction Conditions: Generally, more ionic conditions (polar aprotic solvents) favor N-alkylation, while less polar solvents might lead to more C-alkylation. 2. Counter-ion Effects: The nature of the cation from the base can influence the N/C selectivity. Experimenting with different metal hydrides (NaH, KH) or alkali metal carbonates could be beneficial. |
| Decomposition of Starting Material or Product | 1. Harsh Reaction Conditions: The pyrimido[5,4-b]indole core may be sensitive to very strong bases or high temperatures. 2. Presence of Oxygen or Water: Anhydrous and inert conditions are often crucial for these reactions. | 1. Milder Conditions: If decomposition is observed, try using a weaker base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF, which may require higher temperatures but can be less destructive. 2. Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Use properly dried solvents and glassware. |
Frequently Asked Questions (FAQs)
Q1: Why is selective functionalization at the N-5 position important?
A1: The N-5 position of the pyrimido[5,4-b]indole scaffold is analogous to the indole N-H. Modifications at this site can significantly impact the molecule's biological activity, selectivity, and pharmacokinetic properties. For example, introducing short alkyl groups at N-5 has been shown to reduce the cytotoxicity of certain pyrimido[5,4-b]indole-based compounds while maintaining their desired biological effects.[2][3]
Q2: What are the most common methods for N-5 alkylation?
A2: The most straightforward method involves the deprotonation of the N-5 proton with a suitable base, followed by the addition of an alkyl halide or a similar electrophile. A widely used and effective combination is sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like DMF or THF, followed by the addition of an alkyl iodide or bromide.[2]
Q3: How can I achieve selective N-5 arylation?
A3: For N-5 arylation, transition-metal-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination is a powerful tool for this transformation. This typically involves reacting the pyrimido[5,4-b]indole with an aryl halide (bromide or iodide) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. Optimization of the ligand, base, and solvent is often necessary to achieve high yields and avoid side reactions.[5][6]
Q4: I am observing a mixture of N-5 and another N-alkylated product. How can I determine the structure of each isomer?
A4: A combination of spectroscopic techniques is essential for structure elucidation. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), can be very powerful in unambiguously determining the site of alkylation by observing correlations between the protons of the newly introduced alkyl group and the nitrogen atoms of the heterocyclic core. Nuclear Overhauser Effect (NOE) experiments can also provide crucial spatial information.
Q5: Are there any protecting group strategies to enhance N-5 selectivity?
A5: While often the goal is to avoid protecting groups, they can be a valuable tool if regioselectivity is poor. A common strategy in related heterocyclic systems is to use a protecting group that can be selectively introduced at other reactive sites and then removed after the N-5 functionalization is complete. The choice of protecting group would depend on the specific substitution pattern of your pyrimido[5,4-b]indole and the stability of the molecule to the protection and deprotection conditions.
Experimental Protocols
Protocol 1: General Procedure for Selective N-5 Alkylation
This protocol describes a general method for the N-5 alkylation of a pyrimido[5,4-b]indole using sodium hydride and an alkyl halide.
Workflow Diagram:
Caption: Workflow for N-5 Alkylation of Pyrimido[5,4-b]indoles.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrimido[5,4-b]indole starting material (1.0 equiv).
-
Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2-1.5 equiv) portion-wise over 5-10 minutes.
-
Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.3 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution or water at 0 °C.
-
Extraction: Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Decision-Making Diagram for N-5 Functionalization Strategy
Caption: Choosing a strategy for N-5 functionalization.
References
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules. [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Medicinal Chemistry Letters. [Link]
-
New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. Journal of Medicinal Chemistry. [Link]
-
Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. [Link]
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Publications. [Link]
-
(PDF) Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. ResearchGate. [Link]
-
New pyrimido[5,4-b]indoles and[7]benzothieno[3,2-d]pyrimidines: high affinity ligands for the alpha(1)-adrenoceptor subtypes. Journal of Medicinal Chemistry. [Link]
-
Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. Journal of Medicinal Chemistry. [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. ACS Catalysis. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
Sources
- 1. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to Pyrimido[5,4-b]indole Analogs with Improved Selectivity
For Researchers, Scientists, and Drug Development Professionals
The pyrimido[5,4-b]indole scaffold has emerged as a versatile and privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. The therapeutic potential of these analogs is, however, critically dependent on their selectivity for their intended molecular target. Off-target effects can lead to undesirable side effects and toxicity, hindering clinical development. This guide provides an in-depth comparison of pyrimido[5,4-b]indole analogs, focusing on the structural modifications that enhance selectivity for distinct target classes, supported by experimental data.
The Strategic Imperative for Selectivity in Pyrimido[5,4-b]indole Development
The fusion of a pyrimidine ring to an indole core creates a unique chemical space that allows for interaction with a variety of biological targets, from G-protein coupled receptors (GPCRs) to components of the innate immune system. However, this promiscuity necessitates a rigorous evaluation of selectivity to ensure that therapeutic efficacy is not compromised by off-target activities. The isomeric pyrimido[4,5-b]indoles, for instance, are known to be potent kinase inhibitors, highlighting the importance of understanding how the arrangement of nitrogen atoms in the pyrimidine ring influences the target profile. This guide will delve into the nuanced structure-activity relationships (SAR) that govern the selectivity of pyrimido[5,4-b]indole analogs for Toll-like receptor 4 (TLR4) and α1-adrenoceptors, and present data on their kinase selectivity profile.
Selectivity for Toll-like Receptor 4 (TLR4)
A significant body of research has focused on the development of pyrimido[5,4-b]indoles as selective agonists of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[1][2] Activation of TLR4 can trigger a potent immune response, making TLR4 agonists promising candidates for vaccine adjuvants and cancer immunotherapies.[3][4]
The selectivity of these analogs is paramount to avoid a systemic inflammatory response, often referred to as a "cytokine storm," which can be induced by non-specific immune activators like lipopolysaccharide (LPS).[5] Researchers have identified substituted pyrimido[5,4-b]indoles as potent and selective TLR4 activators through high-throughput screening.[1][2] These small molecules are particularly noteworthy as they are "non-lipid-like," distinguishing them from the natural TLR4 ligand, LPS.[1]
Structural Determinants of TLR4 Selectivity:
Structure-activity relationship studies have revealed that modifications at the carboxamide, N-3, and N-5 positions of the pyrimido[5,4-b]indole scaffold are critical for modulating TLR4-dependent signaling.[2] Specifically, certain substitutions can differentially regulate the production of NF-κB and type I interferon-associated cytokines, allowing for a more tailored immune response.[2] For example, a subset of compounds with phenyl and substituted phenyl carboxamides were found to induce lower levels of the pro-inflammatory cytokine IL-6 while maintaining high production of the chemokine IP-10, indicating a bias towards the type I interferon pathway.[2]
Computational modeling suggests that these compounds bind to the MD-2 co-receptor of TLR4, which is consistent with their selective activation of the TLR4 signaling complex.[6][7] This targeted interaction within the TLR4/MD-2 complex is a key factor in their selectivity over other Toll-like receptors.
Visualizing the TLR4 Signaling Pathway:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of TLR4 for Inflammation, Infection, and Cancer: A Perspective for Disaccharide Lipid A Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rewiring tumor-associated macrophages in hepatocellular carcinoma [frontiersin.org]
- 5. Pharmacophore identification of alpha(1A)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule modulators of immune pattern recognition receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibition Profiles of Pyrimido[5,4-b]indoles
The pyrimido[5,4-b]indole scaffold has emerged as a "privileged structure" in medicinal chemistry. Its fused heterocyclic system is an isostere of the adenine ring of ATP, allowing molecules based on this scaffold to effectively compete for the ATP-binding site of a wide array of protein kinases.[1] Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[2] This guide provides a comparative analysis of the kinase inhibition profiles of various pyrimido[5,4-b]indole derivatives, synthesizes structure-activity relationship (SAR) insights, and details the robust experimental methodologies required for such evaluations.
The Pyrimido[5,4-b]indole Scaffold: A Versatile Kinase Antagonist
The therapeutic potential of pyrimido[5,4-b]indoles extends beyond simple kinase inhibition. Different derivatives have been investigated as Toll-like receptor 4 (TLR4) agonists and modulators of NF-κB signaling, highlighting the scaffold's versatility.[3][4][5] However, its most explored application remains the targeting of protein kinases. The planarity of the tricyclic system and the potential for diverse substitutions at multiple positions allow for fine-tuning of potency and selectivity against specific kinase targets. This guide will focus on the comparative inhibition of several key serine/threonine kinases within the CMGC family (containing CDK, MAPK, GSK, and CLK families), which are implicated in cell cycle regulation, neurodegenerative diseases, and other critical pathways.[6]
Comparative Analysis of Kinase Inhibition
Recent studies have elucidated the inhibitory activity of several series of 9H-pyrimido[5,4-b]indol-4-amine derivatives against a panel of serine/threonine kinases. The data presented below compares two primary series: an unsubstituted series (Series 1) and an 8-nitro substituted series (Series 2), alongside their isomeric 9H-pyrimido[4,5-b]indole counterparts (Series 3 and 4).[6][7] This comparative view is crucial for understanding the SAR of this scaffold.
The kinases evaluated include:
-
CDK5/p25: A cyclin-dependent kinase primarily active in the central nervous system; its over-activation is linked to neurodegenerative conditions like Alzheimer's disease.[8]
-
CK1δ/ε: Casein Kinase 1, isoforms delta and epsilon, are involved in numerous cellular processes, including circadian rhythms and Wnt signaling.[8]
-
DYRK1A: Dual-specificity tyrosine phosphorylation-regulated kinase 1A, implicated in neurodevelopment and Down syndrome.[6]
-
GSK3α/β: Glycogen synthase kinase 3, isoforms alpha and beta, are key regulators in a multitude of signaling pathways, including insulin signaling and neurodevelopment.[9]
Table 1: Comparative IC₅₀ Values (μM) of Pyrimido[5,4-b]indole Derivatives [6]
| Compound ID | Scaffold Series | R¹ | R² | CDK5/p25 IC₅₀ (μM) | CK1δ/ε IC₅₀ (μM) | DYRK1A IC₅₀ (μM) | GSK3α/β IC₅₀ (μM) |
| 1a | 1 (pyrimido[5,4-b]indole) | H | H | >10 | 1.1 | 2.2 | >10 |
| 1d | 1 (pyrimido[5,4-b]indole) | H | 4-morpholinopropyl | >10 | 0.6 | >10 | >10 |
| 2a | 2 (8-Nitro-pyrimido[5,4-b]indole) | NO₂ | H | >10 | >10 | 7.6 | >10 |
| 2d | 2 (8-Nitro-pyrimido[5,4-b]indole) | NO₂ | 4-morpholinopropyl | >10 | >10 | >10 | >10 |
| 3a | 3 (pyrimido[4,5-b]indole) | H | H | >10 | 0.7 | 3.1 | >10 |
| 4a | 4 (7-Nitro-pyrimido[4,5-b]indole) | NO₂ | H | >10 | 1.2 | 2.4 | >10 |
Data sourced from Fournet et al., Molecules (2018).[6] R² represents substitution on the 4-amino group.
Structure-Activity Relationship (SAR) Insights:
-
General Selectivity : Across the tested compounds, significant inhibitory activity was primarily observed against CK1δ/ε and DYRK1A, with most derivatives showing no activity against CDK5/p25 and GSK3α/β at concentrations up to 10 μM.[6] This suggests a preferential binding profile for the pyrimido[5,4-b]indole scaffold towards specific members of the CMGC kinase family.
-
Impact of Isomeric Scaffolds : The unsubstituted pyrimido[5,4-b]indole (Series 1) and pyrimido[4,5-b]indole (Series 3) scaffolds exhibit broadly similar activity against CK1δ/ε and DYRK1A.[7] For example, compounds 1a and 3a show comparable micromolar inhibition of both kinases.
-
Effect of Nitro Substitution : The introduction of a nitro group at the 8-position of the pyrimido[5,4-b]indole scaffold (Series 2) is detrimental to activity, significantly reducing or abolishing inhibition against CK1δ/ε and DYRK1A.[6][7] In contrast, for the isomeric pyrimido[4,5-b]indole scaffold, the nitro-substituted compounds (Series 4) retain inhibitory activity comparable to their unsubstituted counterparts (Series 3).[6] This highlights a critical structural sensitivity based on the position of the indole nitrogen relative to the pyrimidine ring.
-
Influence of 4-Amino Substituents : Substitution on the 4-amino group (R²) can modulate potency and selectivity. For instance, the introduction of a 4-morpholinopropyl group in compound 1d enhances potency against CK1δ/ε (IC₅₀ = 0.6 μM) while eliminating activity against DYRK1A, thereby increasing selectivity for CK1.[6]
Key Signaling Pathways and Therapeutic Implications
The kinases targeted by these compounds are integral components of complex signaling networks. Understanding these pathways provides context for the therapeutic potential of pyrimido[5,4-b]indole inhibitors.
Inhibition of kinases like GSK3β and CK1 can modulate the activity of transcription factors, thereby impacting gene expression related to cell proliferation and survival.[10] Their roles in neurobiology also make them targets for diseases like Alzheimer's, where tau hyperphosphorylation, partly mediated by GSK3β and CDK5, is a key pathological feature.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of kinase inhibition data, a robust, self-validating experimental protocol is essential. The following describes a generalized, luminescence-based assay (e.g., ADP-Glo™) to determine inhibitor potency (IC₅₀).[11]
Causality and Rationale:
The core principle of this assay is to quantify the amount of ADP produced by the kinase reaction.[11] Kinase inhibitors compete with ATP, reducing enzyme activity and thus lowering the amount of ADP produced. The ADP is then enzymatically converted back to ATP, which is used by a luciferase to generate a light signal directly proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Compound Plating (Step 1):
-
Prepare serial dilutions of the pyrimido[5,4-b]indole test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Dispense a small volume (e.g., 100 nL) of the diluted compounds into a 384-well assay plate.
-
Controls are critical for data validation:
-
Negative Control (100% Activity): Dispense DMSO only. This defines the maximum signal window.
-
Positive Control (0% Activity): Dispense a potent, broad-spectrum kinase inhibitor like staurosporine. This defines the minimum signal.
-
-
-
Enzyme Addition (Step 2):
-
Prepare the kinase solution in a suitable kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The final enzyme concentration must be optimized to ensure the reaction proceeds linearly over time.
-
Add the kinase solution (e.g., 5 μL) to the wells containing the compounds.
-
Allow a brief pre-incubation (e.g., 15 minutes at room temperature). Causality: This step allows the inhibitor to bind to the kinase's active site before the reaction is initiated, ensuring a more accurate measurement of its potency.
-
-
Reaction Initiation (Step 3 & 4):
-
Prepare the substrate/ATP mixture in the kinase buffer.
-
Causality: The ATP concentration is a critical parameter. It should ideally be set near the Michaelis-Menten constant (K_m) of the kinase for ATP.[12] Using a significantly higher ATP concentration will make it harder for competitive inhibitors to bind, leading to an artificially high IC₅₀ value.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 μL) to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time must be within the linear range of the reaction, typically corresponding to <20% substrate turnover.
-
-
Signal Detection (Step 5-8):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent (e.g., 5 μL), which contains a reagent to halt the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent (e.g., 10 μL). This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis (Step 9):
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Conclusion and Future Directions
The pyrimido[5,4-b]indole scaffold represents a robust platform for the development of potent and selective kinase inhibitors. Comparative analysis demonstrates that subtle structural modifications, such as the placement of a nitro group or the nature of the 4-amino substituent, can dramatically alter the inhibition profile, shifting potency and selectivity between closely related kinases like CK1 and DYRK1A.[6]
Future research should focus on expanding the kinase panel to identify novel targets and further optimizing the scaffold to enhance cell-based potency and improve pharmacokinetic properties. The methodologies detailed herein provide a validated framework for these ongoing discovery efforts, ensuring that the data generated is both accurate and comparable across studies. The continued exploration of this versatile chemical space holds significant promise for the development of next-generation targeted therapies.
References
-
Ghoneim, K. S., & Khan, G. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science, 19(8), 518–533. [Link]
-
Fournet, G., et al. (2018). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 23(8), 1869. [Link]
-
Ghoneim, K. S., et al. (2017). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 60(21), 8925–8943. [Link]
-
Kopydlowski, S. J., et al. (2019). Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity. Pharmacological Research, 150, 104452. [Link]
-
Fournet, G., et al. (2018). Comparison between selected pyrimido[4,5-b or 5,4-b]indol-4-amines described in this work and some of their thieno[2,3-d]pyrimidin-4-amine congeners. ResearchGate. [Link]
-
Spencer, J., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
Lalaouna, D., et al. (2009). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. PLoS ONE, 4(3), e4653. [Link]
-
Ghoneim, K. S., et al. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Summary of SAR for benzo[e]pyrimido[5,4-b][13][14]diazepin-6(11H)-one aurora inhibitors. ResearchGate. [Link]
-
Fournet, G., et al. (2018). Synthesis of 9H-pyrimido[5,4-b]indol-4-amines (series 1a–d and 2a–d) and their 9H-pyrimido[4,5-b]indoles isomers (series 3a–d and 4a–d). ResearchGate. [Link]
-
Fournet, G., et al. (2018). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. MDPI. [Link]
-
Gangjee, A., et al. (2010). Synthesis and Evaluation of 5-(Arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines as Receptor Tyrosine Kinase and Thymidylate Synthase Inhibitors and as Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1563–1575. [Link]
-
An, S., & Talanian, R. V. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Center. National Center for Biotechnology Information (US). [Link]
-
Choudhary, A., et al. (2024). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. Molecules, 29(5), 1121. [Link]
-
Bresson, C., et al. (2018). Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. Oncotarget, 9(65), 32525–32542. [Link]
-
Devambatla, H. P., et al. (2017). Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467–3472. [Link]
-
Liffers, S., et al. (2021). Inhibitory Response to CK II Inhibitor Silmitasertib and CDKs Inhibitor Dinaciclib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 22(16), 8472. [Link]
-
Held, F. E., et al. (2023). Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. Molecules, 28(15), 5824. [Link]
-
Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(5), 683–692. [Link]
-
Ghoneim, K. S., & Khan, G. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science. [Link]
-
El-Gamal, M. I., et al. (2022). Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules. Frontiers in Chemistry, 10, 1089201. [Link]
-
El-Sayed, N. N. E., et al. (2024). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 13(2), 527-542. [Link]
-
Devambatla, H. P., et al. (2017). Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells. Bioorganic & Medicinal Chemistry Letters. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
McInnes, C. (2010). Targeting Polo-like kinase in cancer therapy. Expert Opinion on Investigational Drugs, 19(1), 21–31. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Lalaouna, D., et al. (2009). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. PLoS ONE. [Link]
-
Lindgren, A., et al. (2020). Cyclopenta[b]indole Derivative Inhibits Aurora B in Primary Cells. ACS Omega, 5(51), 33246–33252. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules [frontiersin.org]
- 3. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
